N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with a fluorophenoxyethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 4-fluorophenoxyethylamine: This intermediate can be synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base.
Formation of the pyrimidine core: The pyrimidine ring is constructed using a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution reactions: The 4-fluorophenoxyethylamine is then reacted with the pyrimidine core under suitable conditions to introduce the fluorophenoxyethyl group.
Introduction of the methylsulfanyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenoxyethyl group may enhance binding affinity, while the methylsulfanyl group can modulate the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-fluorophenoxy)ethyl)acetamide: Similar structure but with an acetamide group instead of a pyrimidine ring.
2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide: Contains a fluorophenyl group instead of a pyrimidine ring.
2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide: Features a naphthyl group in place of the pyrimidine ring.
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the combination of its fluorophenoxyethyl and methylsulfanyl groups attached to a pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-19-13-16-7-6-12(17-13)15-8-9-18-11-4-2-10(14)3-5-11/h2-7H,8-9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXIDYOKVLFKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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